2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid
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Overview
Description
The compound is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactivity . The presence of a carboxylic acid group (-COOH) and a chlorophenyl group (a benzene ring with a chlorine atom) could potentially contribute to its reactivity and properties.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic quinoline ring, the electron-withdrawing carboxylic acid group, and the chlorophenyl group. These groups could potentially undergo various chemical reactions, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a carboxylic acid group could potentially make the compound acidic. The compound might also exhibit strong absorption in the UV-visible region due to the conjugated π-system of the quinoline ring .Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Quinazoline and quinazolinone derivatives, which share a similar heterocyclic structure, have also been reported to exhibit diverse biopharmaceutical activities .
Mode of Action
For instance, some quinazolinone derivatives have shown α-glucosidase inhibitory activity .
Biochemical Pathways
It’s worth noting that indole derivatives, which share a similar structure, have been reported to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds like quinazolinone derivatives have been reported to exhibit promising antimicrobial and antiproliferative activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBGTZWBYZTJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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